molecular formula C16H17F3N4O4S B2545300 N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 1704565-14-9

N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B2545300
CAS No.: 1704565-14-9
M. Wt: 418.39
InChI Key: HDXZDBXJFAKQLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the functionalization of different substrates . The process includes the formation of the oxadiazole ring, followed by the introduction of the piperidine and sulfonyl groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide can be compared with other sulfonamide compounds, such as:

These compounds share similar functional groups but differ in their overall structure and specific applications. The presence of the oxadiazole ring in this compound distinguishes it from other sulfonamides, potentially offering unique reactivity and biological activity.

Properties

IUPAC Name

N-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O4S/c1-10(24)20-12-2-4-13(5-3-12)28(25,26)23-8-6-11(7-9-23)14-21-22-15(27-14)16(17,18)19/h2-5,11H,6-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXZDBXJFAKQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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